molecular formula C6H12N2 B1315945 4,7-Diazaspiro[2.5]octane CAS No. 99214-52-5

4,7-Diazaspiro[2.5]octane

Cat. No. B1315945
CAS RN: 99214-52-5
M. Wt: 112.17 g/mol
InChI Key: RLPYXXBIHMUZRE-UHFFFAOYSA-N
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Description

4,7-Diazaspiro[2.5]octane , also known as 4,7-diaza-spiro[2.5]octane , is a chemical compound with the molecular formula C₆H₁₂N₂ . It falls within the class of spiro compounds, characterized by a unique spirocyclic structure. The compound consists of a seven-membered ring containing two nitrogen atoms, which contributes to its intriguing properties and potential applications .


Synthesis Analysis

Several synthetic routes exist for the preparation of 4,7-Diazaspiro[2.5]octane. One notable method involves cyclization reactions, where 1-aminocyclopropane carboxylic acid serves as an initial raw material. This approach directly yields the desired compound, bypassing the reduction of carbon-oxygen double bonds encountered in some existing literature .


Molecular Structure Analysis

The molecular formula of 4,7-Diazaspiro[2.5]octane is C₆H₁₂N₂ . Its average mass is approximately 112.17 Da , and the monoisotopic mass is 112.10 Da . The compound exhibits two hydrogen bond acceptors and two hydrogen bond donors. Additionally, it has no freely rotating bonds and adheres to the Rule of 5, indicating favorable drug-like properties. The polar surface area is 24 Ų , and the polarizability is approximately 13.1 × 10⁻²⁴ cm³ .


Physical And Chemical Properties Analysis

  • Molar Volume : 106.2 cm³/mol

Scientific Research Applications

Optical Coherence Tomography (OCT) in Ophthalmology

  • Application: OCT has revolutionized ophthalmology by allowing non-invasive, high-resolution imaging of the retina, supporting the diagnosis and management of various eye diseases.
  • Relevance: While not directly related to 4,7-Diazaspiro[2.5]octane, the development and application of OCT demonstrate the impact of advanced technologies and materials in medical diagnostics and treatment.
  • Reference: (Kashani et al., 2017).

properties

IUPAC Name

4,7-diazaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-6(1)5-7-3-4-8-6/h7-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPYXXBIHMUZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571708
Record name 4,7-Diazaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Diazaspiro[2.5]octane

CAS RN

99214-52-5
Record name 4,7-Diazaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

350 mg of compound 24 was suspended in 200 ml of dry tetrahydrofuran followed by the addition of 0.6 g of lithium aluminum hydride. The mixture was refluxed for 14 hours. To this reaction mixture was then added 0.6 g of water, 0.6 g of 15% aqueous sodium hydroxide and 1.8 g of water in the order mentioned under ice-cooling and the resulting precipitate was removed by filtration. The precipitate was thoroughly washed with tetrahydrofuran and ether and the washings and the filtrate were combined. The solvent was then removed under reduced pressure to give title compound 4,7-diazaspiro[2,5]octane 25 as a crude product. This product was subjected, without purification, to the substitution reaction.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Three
Name
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Diazaspiro[2.5]octane
Reactant of Route 2
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Reactant of Route 3
4,7-Diazaspiro[2.5]octane
Reactant of Route 4
4,7-Diazaspiro[2.5]octane
Reactant of Route 5
4,7-Diazaspiro[2.5]octane
Reactant of Route 6
4,7-Diazaspiro[2.5]octane

Citations

For This Compound
34
Citations
JH Hoare, P Yates - Journal of the Chemical Society, Chemical …, 1981 - pubs.rsc.org
3-Acetoxy-1, 4-dibenzyl-3-(3-methoxy-1-methyl-enepropyl)piperazine-2, 5-dione (4) has been synthesized both via cyclization of N-benzyl-N(N-benzylcarbamoylmethyl)-5-methoxy-3-…
Number of citations: 4 pubs.rsc.org
M Miyazaki, K Uoto, Y Sugimoto, H Naito… - Bioorganic & medicinal …, 2015 - Elsevier
We have published p53–MDM2 interaction inhibitors possessing a novel dihydroimidazothiazole scaffold. Although our lead compound 1 showed strong antitumor activity with single …
Number of citations: 52 www.sciencedirect.com
M Limbach, A Lygin, M Es‐Sayed, A de Meijere - 2009 - Wiley Online Library
Methyl 2‐(benzyloxycarbonylamino)‐2‐cyclopropylideneacetate (2) was prepared in nine steps starting from L‐serine in an overall yield of 24 %. It has been demonstrated to be …
ST Rajan, S Eswaraiah, VT Mathad, S Praveen - 2022 - tdcommons.org
The present application relates to a process for the preparation of 7-(4, 7-diazaspiro [2.5] octan-7-yl)-2-(2, 8-dimethylimidazo [1, 2-b] pyridazin-6-yl) pyrido-4H-[1, 2-a] pyrimidin-4-one of …
Number of citations: 0 www.tdcommons.org
M Limbach, AV Lygin, VS Korotkov… - Organic & …, 2009 - pubs.rsc.org
A sequence of Michael addition of a primary amine onto methyl 2-chloro-2-cyclopropylidene-acetate (1), acylation of the adduct with α-bromo acid chlorides under modified Schotten-…
Number of citations: 12 pubs.rsc.org
JL Methot, TA Dunstan, DM Mampreian, B Adams… - Tetrahedron …, 2008 - Elsevier
A reductive rearrangement of aminocyclopropanes is described for the synthesis of cis- or trans-fused bicyclic 1,2-diaminocyclobutanes. Ionization of a cyclic aminal using BF 3 ·OEt 2 …
Number of citations: 16 www.sciencedirect.com
K Undheim - Synthesis, 2015 - thieme-connect.com
The biological importance and wide occurrence of spirane systems in nature have stimulated studies in spirane chemistry. The fundamental spirane framework consists of two …
Number of citations: 28 www.thieme-connect.com
O Rene, IA Stepek, A Gobbi, BP Fauber… - The Journal of Organic …, 2015 - ACS Publications
A palladium(0)-catalyzed rearrangement of piperidones and piperidines bearing a spirocyclopropane ring was developed. The ring expansion reaction led to a variety of functionalized …
Number of citations: 22 pubs.acs.org
H Ratni, M Ebeling, J Baird, S Bendels, J Bylund… - 2018 - ACS Publications
SMA is an inherited disease that leads to loss of motor function and ambulation and a reduced life expectancy. We have been working to develop orally administrated, systemically …
Number of citations: 404 pubs.acs.org
E Buñuel, SD Bull, SG Davies, AC Garner… - Organic & …, 2003 - pubs.rsc.org
Diketopiperazinespirocyclopropane 12 is prepared in > 98% de via the conjugate addition of a phosphorus ylide to (6S)-N,N′-bis(p-methoxybenzyl)-3-methylenepiperazine-2,5-dione 2…
Number of citations: 31 pubs.rsc.org

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